molecular formula C13H20 B1652712 1-Hexyl-4-methylbenzene CAS No. 1595-01-3

1-Hexyl-4-methylbenzene

Cat. No.: B1652712
CAS No.: 1595-01-3
M. Wt: 176.3 g/mol
InChI Key: BCJOBVWKIGRZCW-UHFFFAOYSA-N
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Description

Significance in Hydrocarbon Chemistry Research

The significance of 1-Hexyl-4-methylbenzene in hydrocarbon chemistry is multifaceted. It serves as a valuable intermediate and building block in organic synthesis, allowing for the construction of more complex molecules for potential use in pharmaceuticals and materials science. solubilityofthings.com The presence of the linear hexyl chain provides significant hydrophobicity, making it a useful model compound for studying hydrophobic interactions and their effects on molecular assembly and material properties.

Furthermore, the synthesis and conversion of alkylbenzenes like this compound are central to important industrial processes. Its formation via Friedel-Crafts alkylation is a classic and widely studied reaction in organic chemistry, used to form carbon-carbon bonds. mt.comethz.ch This reaction involves the alkylation of an aromatic ring, in this case, toluene (B28343), with a hexyl-containing electrophile, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). mt.com The study of such reactions using substrates like this compound contributes to the optimization of conditions for producing a vast array of chemical products. mt.com

Additionally, alkylarenes are principal products of catalytic reforming, a major refinery process used to convert low-octane naphtha fractions into high-octane gasoline components and aromatic feedstocks. libretexts.orgaxens.netscribd.com Research into the behavior of specific isomers like this compound under reforming conditions helps in understanding reaction mechanisms and improving catalyst performance and product selectivity. google.comifpenergiesnouvelles.fr

Structural Classification within Para-Substituted Arenes

This compound is structurally classified as a para-substituted arene, meaning its two substituents are attached to the benzene (B151609) ring at positions 1 and 4. schoolwires.netsolubilityofthings.com This specific arrangement has a significant influence on the molecule's properties and reactivity. The para-substitution pattern generally results in less steric hindrance compared to ortho (1,2) or meta (1,3) isomers, which can affect the molecule's physical properties, such as its boiling and melting points. vulcanchem.comlibretexts.org

The nature of the substituents themselves is also crucial. The methyl group (-CH₃) is known as an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution. msu.edu This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the methyl group. msu.educhemguide.co.uk The hexyl group (-C₆H₁₃) is also an alkyl group and is similarly activating, though its primary contribution is to the molecule's size and non-polar character. The interplay of these two groups on the benzene ring defines the chemical behavior of this compound in various reactions.

Data Tables

Identifiers and Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 1595-01-3 nih.govbiosynth.comsigmaaldrich.com
Molecular Formula C₁₃H₂₀ nih.govbiosynth.com
Molecular Weight 176.30 g/mol nih.govbiosynth.comstenutz.eu
Melting Point -31 °C to -30.5 °C biosynth.comstenutz.eu
Boiling Point 115 °C (at 11 mmHg) biosynth.com
Density 0.856 - 0.857 g/cm³ biosynth.comstenutz.eu
Refractive Index 1.489 stenutz.eu

Spectroscopic Data Summary

Spectrum TypeAvailability
¹H NMR Data available in literature. rsc.org
¹³C NMR Data available in literature. nih.govrsc.org
Mass Spectrometry (GC-MS) Data available in spectral databases. nih.gov
Infrared (IR) Spectroscopy Data available in spectral databases. nih.gov

Properties

IUPAC Name

1-hexyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOBVWKIGRZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333914
Record name 1-Hexyl-4-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30333914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-01-3
Record name 1-Hexyl-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-4-methylbenzene
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Methodologies for the Synthesis of 1 Hexyl 4 Methylbenzene

Established Synthetic Pathways

Traditional methods for synthesizing 1-hexyl-4-methylbenzene rely on well-established reactions in organic chemistry, particularly Friedel-Crafts alkylation and organometallic coupling reactions. These pathways offer reliable, albeit sometimes limited, routes to the target compound.

Friedel-Crafts Alkylation of Toluene (B28343) Derivatives

Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an alkyl group onto an aromatic ring. adichemistry.commt.com For the synthesis of this compound, this typically involves reacting toluene with a hexylating agent, such as 1-hexene (B165129) or a 1-hexyl halide, in the presence of a catalyst. mt.comresearchgate.net

The success of Friedel-Crafts alkylation hinges on the choice of catalyst and reaction conditions. Lewis acids are the most common catalysts, facilitating the formation of a carbocation or a related electrophilic species from the alkylating agent. adichemistry.commt.com

Commonly used catalytic systems include:

Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a traditional and potent catalyst for this reaction. adichemistry.com Other Lewis acids like iron(III) chloride (FeCl₃) and boron trifluoride (BF₃) are also employed. adichemistry.com The reaction is typically conducted in a non-polar solvent at temperatures ranging from 0°C to ambient temperature.

Solid Acid Catalysts: To overcome issues associated with traditional Lewis acids, such as catalyst recovery and waste generation, solid acid catalysts have been developed. Zeolites, such as HFAU, HBEA, and HMCM-22, have demonstrated high activity and selectivity in the alkylation of toluene with long-chain alkenes like 1-hexene. researchgate.netmdpi.com These reactions are often carried out in the liquid phase at elevated temperatures, for example, 90-120°C. researchgate.net

Below is a table summarizing typical catalytic systems for the Friedel-Crafts alkylation of toluene.

Catalyst TypeSpecific Catalyst(s)Alkylating AgentTypical Reaction TemperatureKey Features
Lewis Acid AlCl₃, FeCl₃, BF₃1-Hexyl Halide, 1-Hexene0°C - 25°CHigh reactivity, potential for side reactions. adichemistry.com
Solid Acid (Zeolite) HFAU, HBEA, HMCM-221-Hexene90°C - 120°CReusable, shape-selective, environmentally friendlier. researchgate.netmdpi.com

The methyl group on the toluene ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Therefore, the Friedel-Crafts alkylation of toluene with a hexylating agent is expected to yield a mixture of 1-hexyl-2-methylbenzene (ortho), 1-hexyl-3-methylbenzene (meta), and this compound (para) isomers.

However, the product distribution can be influenced by several factors:

Steric Hindrance: The bulky hexyl group often favors substitution at the less sterically hindered para position, leading to a higher yield of this compound compared to the ortho isomer.

Reaction Temperature: At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and the formation of the more stable meta isomer. chemguide.co.uk For instance, in the methylation of toluene, the proportion of the meta isomer increases significantly with a rise in temperature from 0°C to 25°C. chemguide.co.uk

Catalyst Choice: The shape selectivity of certain catalysts, particularly zeolites, can significantly influence the regiochemical outcome. The pore structure of zeolites like H-MCM-22 can selectively favor the formation of the para isomer by restricting the formation of bulkier ortho and meta transition states. researchgate.net

Organometallic Coupling Reactions

Organometallic coupling reactions provide an alternative route for forming the carbon-carbon bond between the toluene and hexyl moieties. These reactions offer high selectivity and are often tolerant of various functional groups.

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgadichemistry.com The synthesis of this compound via a Grignard-mediated approach would typically involve the following steps:

Formation of a Grignard Reagent: A tolyl Grignard reagent, such as 4-methylphenylmagnesium bromide, is prepared by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org

Coupling Reaction: The prepared Grignard reagent is then reacted with a 1-hexyl halide (e.g., 1-bromohexane). This is a form of cross-coupling reaction, often catalyzed by transition metals like palladium or nickel, to yield this compound.

This method provides excellent regiochemical control since the starting materials have defined points of connection. However, the high reactivity of Grignard reagents necessitates strict anhydrous (water-free) conditions. adichemistry.com

Advanced Catalytic Alkylation Strategies

Modern research focuses on developing more efficient, selective, and environmentally benign catalytic systems for alkylation reactions. These advanced strategies aim to overcome the limitations of traditional methods.

One of the most promising areas is the use of ionic liquids as both catalysts and solvents for Friedel-Crafts reactions. researchgate.netppor.az Ionic liquids are salts with low melting points that are non-volatile and can have tunable acidity. researchgate.net Chloroaluminate ionic liquids, for example, have been shown to be effective catalysts for the alkylation of toluene. researchgate.netresearchgate.net They can offer high catalytic activity under mild conditions, sometimes as low as 0°C, and can be more environmentally friendly than traditional Lewis acids. researchgate.net

Furthermore, the development of novel solid acid catalysts, including modified zeolites and other mesoporous materials, continues to be an active area of research. mdpi.comlidsen.com The goal is to design catalysts with optimized pore structures and acid site distributions to maximize the yield and selectivity of the desired para-isomer, this compound, while minimizing side reactions and catalyst deactivation. researchgate.netresearchgate.net For instance, large-pore zeolites like faujasite and mordenite (B1173385) are recognized as active and selective catalysts for the monoalkylation of toluene with linear alkenes. researchgate.net

Homogeneous Catalysis in Alkylarene Synthesis

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. youtube.com In the context of alkylarene synthesis, this often involves the use of organometallic complexes. libretexts.org These catalysts can be tailored for specific reactions by modifying the ligands attached to the metal center, which can influence the reactivity and selectivity of the catalytic process. youtube.com

The mechanism of alkene isomerization, a related process to alkylation, can proceed through different pathways, such as via a η¹-alkyl intermediate or a η³-allyl intermediate, both of which are facilitated by transition metal catalysts. libretexts.org While specific examples for the synthesis of this compound using homogeneous catalysis are not extensively detailed in the provided research, the general principles of transition metal-catalyzed reactions, such as alkene hydrogenation, are well-established. libretexts.orgyoutube.com These reactions often involve steps like oxidative addition and reductive elimination within a catalytic cycle. youtube.com The success of homogeneous catalysis lies in the ability to fine-tune the metal's reactivity to achieve high precision and selectivity in the desired chemical transformation. youtube.com

Heterogeneous Catalysis with Solid Acid Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers several advantages over homogeneous systems, including easier catalyst separation and recycling. scispace.com In the synthesis of this compound, solid acid catalysts are predominantly used. These materials possess acidic sites on their surface that facilitate the alkylation reaction. The development of new heterogeneous catalysts is a key area of research aimed at creating more sustainable chemical processes. univ-artois.fr

Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic properties, making them highly effective catalysts for various industrial processes, including the alkylation of aromatic hydrocarbons. lidsen.com Their high activity, selectivity, and potential for regeneration are key advantages. mdpi.com Different types of zeolites, such as BEA, MFI, MWW, and FAU, are utilized based on their specific pore sizes and channel structures. lidsen.com

In the alkylation of toluene with 1-hexene to produce this compound, the choice of zeolite catalyst significantly impacts the reaction's efficiency. A study comparing various commercial catalysts, including an amorphous silica-alumina and several zeolites, highlighted the importance of the catalyst's structure, textural properties, and acidity. researchgate.net Large-pore zeolites like Y and mordenite have demonstrated effectiveness in the alkylation of benzene (B151609) with long-chain alkenes. mdpi.com Beta zeolites are also considered promising catalysts for such reactions. mdpi.com The acid strength of the sites on the zeolite plays a crucial role in activating the olefin for the alkylation process. mdpi.com Research has shown that the conversion of 1-octene (B94956) in the alkylation of toluene is significantly higher with large-pore zeolites like USY and Beta compared to medium-pore zeolites like ZSM-5. mdpi.com

Catalyst1-Hexene Conversion (%)Monoalkylated Toluene (MAT) Selectivity (%)Di- and Trialkylated Toluene (DAT+TAT) Selectivity (%)Hexene Isomers Selectivity (%)
Amorphous Silica-Alumina 99.865.412.322.3
Mordenite 99.974.510.215.3
Zeolite Y 99.980.18.511.4
Zeolite Beta 99.985.26.78.1

This table presents a comparative study of different catalysts in the alkylation of toluene with 1-hexene, highlighting the superior performance of Zeolite Beta in terms of selectivity towards monoalkylated toluene.

Tungsten oxide supported on zirconia (WO₃/ZrO₂) is a solid superacid catalyst known for its strong acidity and high thermal stability. researchgate.net These catalysts are effective in various acid-catalyzed reactions, including the alkylation of aromatic compounds with alkenes. researchgate.netgoogle.com The preparation method of these catalysts, such as impregnation or hydrothermal synthesis, can significantly influence their properties and catalytic performance. researchgate.net The hydrothermal method, for instance, can lead to better dispersion of tungsten oxide and the formation of more acid sites. researchgate.net

In the context of alkene-aromatic alkylation, tungsten on zirconia catalysts have shown high selectivity and conversion rates. google.com The process typically involves contacting the aromatic compound and the alkene in the presence of the catalyst at elevated temperatures and pressures. google.com The strong acidity of these catalysts is attributed to the interaction between tungsten oxide and zirconia, which can be influenced by the preparation method and calcination temperature. researchgate.netresearchgate.net

Catalyst deactivation is a significant challenge in industrial catalytic processes, leading to a gradual loss of activity and/or selectivity over time. youtube.com The primary mechanisms of deactivation for solid acid catalysts used in alkylarene production are poisoning, coking, and sintering. youtube.comcatalysts.com

Poisoning occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. youtube.comcatalysts.com

Coking is the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores. youtube.com This is a common issue in reactions involving hydrocarbons. youtube.com In the alkylation of toluene with olefins, undesired side reactions can contribute to the formation of coke, leading to catalyst deactivation. researchgate.net

Sintering involves the agglomeration of catalyst particles at high temperatures, which reduces the active surface area. catalysts.com

The rate of deactivation is influenced by reaction conditions, catalyst type, and reactant concentrations. nih.gov For instance, in the alkylation of isobutane (B21531) with propylene, the reaction pathway can significantly impact the deactivation time of the catalyst. researchgate.net

Catalyst regeneration is crucial for the economic viability of the process. For deactivation caused by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner. youtube.com Understanding the kinetics of catalyst deactivation is essential for optimizing reaction conditions and developing effective regeneration strategies. researchgate.net

Chemical Reactivity and Transformation Pathways of 1 Hexyl 4 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The presence of alkyl groups, such as methyl and hexyl, on the benzene ring influences both the rate of reaction and the position of the incoming electrophile. uomustansiriyah.edu.iq

The methyl and hexyl groups are classified as activating substituents in electrophilic aromatic substitution reactions. vedantu.com They are electron-donating groups, which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orglibretexts.org This activation effect leads to a faster reaction rate. oneonta.edu

In terms of regioselectivity, both the methyl and hexyl groups are ortho, para-directors. unizin.orglibretexts.org This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In 1-Hexyl-4-methylbenzene, the positions ortho to the methyl group are also meta to the hexyl group, and the positions ortho to the hexyl group are meta to the methyl group. The para position for each group is occupied by the other. Therefore, electrophilic attack will occur at the four available positions on the ring, with substitution ortho to the methyl group (positions 2 and 6) and ortho to the hexyl group (positions 3 and 5) being the most likely outcomes.

Product Distribution in the Nitration of Toluene (B28343)

IsomerPercentage (%)
Ortho63
Meta3
Para34

The mechanism of electrophilic aromatic substitution on this compound proceeds through a two-step process. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comnih.gov The result is the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. minia.edu.eg The stability of this intermediate is crucial in determining the reaction's regioselectivity. When the electrophile attacks at the ortho or para position relative to an alkyl group, one of the resonance structures places the positive charge directly on the carbon atom to which the alkyl group is attached. This allows the alkyl group to stabilize the positive charge through its electron-donating inductive effect, making the ortho and para transition states more stable than the meta alternative.

Deprotonation to Restore Aromaticity: In the second, much faster step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.comyoutube.com This restores the aromatic π-system and results in the final substituted product.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). wikipedia.org

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom. wikipedia.org

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce another alkyl group. wikipedia.orgchemguide.co.uk

Friedel-Crafts Acylation: Using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR). wikipedia.org

Oxidative Transformations

The alkyl side chains of this compound are susceptible to oxidation, leading to the formation of various oxygenated derivatives such as carboxylic acids and ketones.

The carbon atoms attached directly to the benzene ring (benzylic carbons) are particularly reactive towards oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl groups. libretexts.org Regardless of the length of the alkyl chain, as long as there is a hydrogen atom on the benzylic carbon, the entire chain can be oxidized down to a carboxylic acid group (-COOH). libretexts.org For this compound, this would lead to the formation of terephthalic acid if both groups are oxidized.

Milder and more selective oxidation conditions can yield other products. For example, the oxidation of alkylbenzenes can be controlled to produce ketones. google.com In the case of this compound, selective oxidation could potentially occur at the benzylic position of the hexyl group to form a ketone. The oxidation of p-cymene (B1678584) (4-isopropyltoluene), a structurally related compound, has been studied for the production of valuable chemicals. google.comresearchgate.net These processes often employ catalysts containing metals like cobalt, manganese, or vanadium to facilitate the reaction with air or other oxidants. google.comgoogle.com

Potential Oxidation Products of this compound

ReactantOxidizing Agent/ConditionsMajor Product(s)
This compoundStrong (e.g., hot KMnO₄)Terephthalic acid
This compoundMilder/Selective Catalytic4-Hexylbenzoic acid, 4-Methyl-1-hexanoylbenzene

In environmental settings, microorganisms play a crucial role in the degradation of alkylbenzenes. nih.gov Bacteria and fungi have developed enzymatic pathways to metabolize these compounds. The degradation of long-chain alkylbenzenes typically begins with the oxidation of the alkyl side chain. nih.govnih.gov

One common pathway is the terminal oxidation of the alkyl chain, where the terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. nih.govasm.org This resulting phenylalkanoic acid can then be further degraded through β-oxidation, a process that sequentially shortens the alkyl chain by two carbon units at a time. nih.govnih.gov

Another initial point of attack can be the benzylic carbon. For instance, in the anaerobic degradation of p-cymene by certain denitrifying bacteria, the initial enzymatic attack occurs at the methyl group, leading to the formation of p-isopropylbenzoate. nih.gov The aromatic ring itself is generally more resistant to microbial degradation and is typically cleaved after the side chains have been modified. asm.orgunesp.br

Hydrogenation Reactions

Hydrogenation is a chemical reaction that adds hydrogen, usually to double or triple bonds. In the context of this compound, hydrogenation can reduce the aromatic ring to a cycloalkane ring.

This reaction typically requires a catalyst, such as platinum, palladium, or nickel, and is often carried out under high pressure and temperature. youtube.comyoutube.com The aromaticity of the benzene ring imparts significant stability, making its hydrogenation more difficult than that of a simple alkene. youtube.com The complete hydrogenation of this compound would result in the formation of 1-Hexyl-4-methylcyclohexane. The reaction proceeds through the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. libretexts.org

Specialized catalysts, such as ruthenium clusters, have been developed for the hydrogenation of benzene and its derivatives under biphasic conditions. thieme-connect.de These advanced catalytic systems can operate under milder conditions and offer advantages in terms of catalyst separation and recycling.

Advanced C-H Activation and Functionalization

The selective functionalization of otherwise inert C-H bonds has become a cornerstone of modern synthetic chemistry, offering atom-economical routes to complex molecules. For this compound, this includes the activation of both aromatic C(sp²)-H bonds on the benzene ring and aliphatic C(sp³)-H bonds on the hexyl and methyl substituents.

Transition metal catalysis provides a powerful toolkit for the formation of new carbon-carbon bonds via C-H activation, circumventing the need for pre-functionalized starting materials. nih.gov These methods offer novel strategies for the molecular diversification of alkylarenes like this compound. nih.gov

The direct olefination of C-H bonds, a variant of the Fujiwara-Morita reaction, is a potent method for forming C-C bonds. Recent advancements have enabled highly regioselective olefinations under mild, visible-light-induced conditions, avoiding the high temperatures that can lead to multiple site functionalizations. nih.gov A dual catalytic system, merging a palladium catalyst with an organic photoredox catalyst, can achieve explicit regioselectivity in the oxidative olefination of diverse arenes. nih.govresearchgate.net This protocol is versatile and can be directed to specific positions (proximal or distal) with the aid of directing groups. nih.gov While not explicitly demonstrated on this compound, the broad substrate scope of this methodology suggests its applicability for the regioselective olefination of its aromatic C-H bonds.

The C-H bonds at the benzylic position (the carbon atom adjacent to the aromatic ring) of both the methyl and hexyl groups in this compound are particularly susceptible to functionalization. This enhanced reactivity is due to the ability of the benzene ring to stabilize the resulting radical or ionic intermediates.

####### 3.4.1.2.1. Alkylation and Acylation Processes

Direct acylation of benzylic C-H bonds offers a streamlined route to benzylic ketones. One advanced strategy involves the combination of N-heterocyclic carbene (NHC) and photoredox catalysis. nih.govnih.gov This cooperative approach allows for the site-selective acylation of benzylic C-H bonds under mild conditions with a broad tolerance for various functional groups. nih.govresearchgate.net The reaction proceeds through a radical-radical cross-coupling mechanism and has been shown to be highly regioselective for the benzylic position even in the presence of other potentially reactive sites. nih.govresearchgate.net Given the success of this method on substrates like 4-ethyl anisole (B1667542) and (4-bromobutyl)benzene, it is a promising pathway for the selective acylation of the benzylic C-H bonds of this compound. nih.gov

SubstrateAldehydeCatalyst SystemProductYield (%)
4-Ethyl Anisole4-MethoxybenzaldehydeNHC / Ir-photocatalyst1-(4-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one85
TetralinBenzaldehydeNHC / Ir-photocatalyst2-benzoyl-1,2,3,4-tetrahydronaphthalene74
(4-Bromobutyl)benzeneBenzaldehydeNHC / Ir-photocatalyst1-benzoyl-4-bromobutylbenzene41

This table presents data on the benzylic C-H acylation of various alkylarenes using a cooperative NHC and photoredox catalysis system, demonstrating the potential applicability of this method to this compound. nih.gov

####### 3.4.1.2.2. Borylation and Azidation Protocols

Borylation: The introduction of a boryl group at the benzylic position is a valuable transformation, as the resulting organoboron compounds are versatile intermediates in organic synthesis. A mild and efficient method for the benzylic C-H borylation of alkylarenes utilizes a cobalt catalyst with bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. nih.gov This acceptorless dehydrocoupling reaction produces H₂ as the sole byproduct. nih.gov The reaction shows high chemoselectivity for benzylic C-H bonds over aryl or other alkyl C-H bonds. nih.gov The broad substrate scope, which includes various substituted toluenes, suggests that this method would be effective for the borylation of the methyl group in this compound. nih.gov

SubstrateCatalystProductYield (%)
TolueneCo[N(SiMe₃)₂]₂Benzyl-B₂pin₂85
4-tert-ButyltolueneCo[N(SiMe₃)₂]₂4-tert-Butylbenzyl-B₂pin₂71
4-MethoxytolueneCo[N(SiMe₃)₂]₂4-Methoxybenzyl-B₂pin₂54

This table showcases the cobalt-catalyzed benzylic C-H borylation of various toluene derivatives, indicating the likely outcome for the methyl group of this compound. nih.gov

Azidation: The direct conversion of benzylic C-H bonds to azides is a highly useful transformation, providing access to amines and N-heterocycles. A copper-catalyzed method has been developed for the site-selective azidation of benzylic C-H bonds using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source and an oxidant. nih.gov This reaction proceeds via a radical-polar crossover pathway and demonstrates high selectivity for benzylic positions over tertiary aliphatic C-H bonds. nih.gov The reaction is compatible with a wide range of functional groups and has been successfully applied to diverse substrates, making it a viable method for the benzylic azidation of this compound at the secondary position of the hexyl chain or the primary position of the methyl group. nih.govepfl.ch

*B:T Selectivity refers to the ratio of azidation at the benzylic position versus the tertiary aliphatic position. nih.gov This table illustrates the site-selective copper-catalyzed azidation of benzylic C-H bonds in various substrates, suggesting the potential for selective functionalization of this compound. nih.gov

Benzylic C(sp3)-H Functionalization Reactions

Carbene-Transfer Reactions in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary objective in modern organic synthesis, aiming to enhance efficiency by avoiding pre-functionalization steps. nih.gov Among the various strategies, carbene-transfer reactions have emerged as a powerful method for introducing new functional groups into organic molecules. mdpi.comresearchgate.net These reactions typically involve the use of diazoalkanes as carbene precursors, which, upon reaction with a metal catalyst, generate a metal-carbene intermediate. This highly reactive species can then undergo insertion into C-H bonds. mdpi.comresearchgate.net

For an alkyl-substituted aromatic compound like this compound, the reaction with a carbene or metal-carbene intermediate presents a significant challenge in terms of selectivity. mdpi.com There are three potential reaction pathways:

Insertion into an aromatic C(sp²)-H bond of the benzene ring.

Insertion into an aliphatic C(sp³)-H bond of the hexyl or methyl side chains.

Cycloaddition with the aromatic system, which can lead to a Buchner reaction and the formation of a cycloheptatriene (B165957) derivative. mdpi.com

The key challenge lies in the chemoselective differentiation of these pathways to achieve a desired product. mdpi.com Iron complexes, for example, have been developed as versatile and sustainable catalysts for carbene-transfer reactions, enabling C-H functionalization under mild conditions. mdpi.com The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction toward a specific C-H bond.

Chemoselective Differentiation of C(sp²)-H and C(sp³)-H Insertions

The selective functionalization of either the aromatic C(sp²)-H bonds or the aliphatic C(sp³)-H bonds in this compound is a complex task due to the presence of multiple reactive sites. Generally, C(sp²)-H bonds are considered more reactive towards certain transition-metal catalysts than the stronger C(sp³)-H bonds. snnu.edu.cn However, recent advances have led to the development of catalytic systems that can selectively target C(sp³)-H bonds, even in the presence of more traditionally reactive arene C-H bonds. nih.gov

Palladium(II) acetate, for instance, has demonstrated remarkable selectivity for the terminal methyl sites in various alkyl arenes, a departure from its typical reactivity which favors arene C(sp²)-H activation. nih.gov In the context of this compound, this would imply a preference for the terminal methyl group of the hexyl chain or the methyl group on the ring over the aromatic C-H bonds.

Conversely, other catalytic systems, such as those based on rhodium, can exhibit a strong preference for insertion into benzylic C-H bonds. For this compound, this would correspond to the C-H bonds of the methyl group attached to the ring and the methylene (B1212753) group of the hexyl chain directly bonded to the aromatic ring. The selectivity is influenced by electronic and steric factors of both the substrate and the catalyst.

The following table illustrates the potential outcomes of chemoselective C-H insertion into this compound with different hypothetical catalyst systems.

Catalyst SystemPrimary Site of C-H InsertionProduct Type
Catalyst A (e.g., certain Pd(II) systems)Terminal C(sp³)-H of hexyl chainFunctionalization at the end of the alkyl chain
Catalyst B (e.g., certain Rh(II) systems)Benzylic C(sp³)-H (methyl and methylene groups)Benzylic functionalization
Catalyst C (e.g., certain Au(I) or Pd(II) systems)Aromatic C(sp²)-HAryl functionalization

Mechanistic Investigations of C-H Activation Processes

The mechanism of C-H activation is a critical area of study for developing more efficient and selective catalysts. beilstein-journals.orgrutgers.edugoogle.com Several distinct pathways have been identified for transition metal-catalyzed C-H activation, and the operative mechanism depends on the metal, its oxidation state, the ligands, and the substrate.

For the C(sp²)-H bonds in this compound, a common mechanism is electrophilic substitution , where a cationic metal species, such as palladium(II), attacks the electron-rich aromatic ring. beilstein-journals.org This is often described as a concerted metalation-deprotonation pathway.

For the activation of C(sp³)-H bonds, two primary mechanisms are often considered:

Oxidative Addition : This pathway involves the direct insertion of a low-valent metal center into the C-H bond, leading to a higher-valent alkyl-metal-hydride intermediate. This mechanism is more common for stronger, less acidic C-H bonds like those found in alkanes.

σ-Bond Metathesis : This is a concerted, four-centered transition state mechanism often associated with early transition metals or d⁰ complexes.

In the context of carbene insertion into C(sp³)-H bonds, the reaction is often proposed to proceed via a concerted mechanism where the metal-carbene attacks the C-H bond, leading to the formation of the new C-C bond and C-H bond in a single step.

Mechanistic studies often employ kinetic isotope effect (KIE) experiments to differentiate between pathways. A significant KIE (kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step, which is characteristic of many C-H activation mechanisms. For example, studies on the functionalization of adamantane (B196018) have used KIEs to support the involvement of radical intermediates in certain oxidation reactions. researchgate.net

The following table summarizes the primary mechanistic pathways relevant to the C-H activation of this compound.

C-H Bond TypePlausible Activation MechanismKey Characteristics
Aromatic C(sp²)-HElectrophilic Substitution / Concerted Metalation-DeprotonationInvolves an electrophilic attack on the aromatic ring by a cationic metal center.
Aliphatic C(sp³)-HOxidative AdditionThe metal center inserts into the C-H bond, increasing its oxidation state by two.
Aliphatic C(sp³)-HCarbene InsertionA concerted process involving a metal-carbene intermediate.
Aliphatic C(sp³)-HHydrogen Atom AbstractionCan lead to radical intermediates, particularly in oxidation reactions.

Computational Chemistry and Theoretical Investigations of 1 Hexyl 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the distribution of electrons within a molecule and predicting its chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in quantum chemistry for its balance of accuracy and computational cost. mpg.de For molecules like 1-hexyl-4-methylbenzene, DFT calculations can elucidate the nature of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In this compound, the presence of the electron-donating alkyl groups (hexyl and methyl) influences the energy levels of the frontier orbitals. These groups increase the electron density of the benzene (B151609) ring, subsequently raising the energy of the HOMO and slightly affecting the LUMO energy. This leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, suggesting that this compound is more reactive towards electrophiles. Theoretical studies on methylbenzenes have shown that the addition of methyl groups leads to a smaller energy gap compared to benzene. researchgate.net

The spatial distribution of the HOMO and LUMO in this compound is concentrated on the aromatic ring. The HOMO is typically a π-orbital with significant electron density at the ortho and para positions relative to the alkyl groups. The LUMO is a π* (antibonding) orbital, also located over the aromatic ring.

Interactive Data Table: Representative Frontier Molecular Orbital Energies

Below are typical calculated frontier molecular orbital energies for benzene and toluene (B28343), which serve as a model for understanding the electronic properties of this compound. The presence of the hexyl group in addition to the methyl group would be expected to further decrease the HOMO-LUMO gap.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Toluene (Methylbenzene)-6.23-1.125.11

Note: These are illustrative values based on typical DFT calculations. Actual values may vary depending on the level of theory and basis set used.

The electronic effects of the hexyl and methyl substituents on the benzene ring govern the regioselectivity of electrophilic aromatic substitution reactions. Both the hexyl and methyl groups are classified as activating, ortho-, para-directing groups. msu.edulibretexts.org This directing effect can be explained by examining the stability of the carbocation intermediate (the arenium ion or Wheland intermediate) that is formed during the reaction. nih.gov

When an electrophile attacks the benzene ring at the ortho or para position to an alkyl group, the positive charge in the resulting resonance structures of the arenium ion can be delocalized onto the tertiary carbon atom attached to the alkyl group. libretexts.org This provides additional stabilization through hyperconjugation and the inductive effect of the alkyl group. libretexts.org In contrast, attack at the meta position does not allow for this direct delocalization of the positive charge onto the alkyl-substituted carbon, resulting in a less stable intermediate. libretexts.org

Computational methods can quantify this directing effect. By calculating the energies of the different possible carbocation intermediates, it can be demonstrated that the ortho and para intermediates are significantly lower in energy, and therefore more stable, than the meta intermediate. Furthermore, analysis of the electron density distribution in the neutral this compound molecule, often visualized through electrostatic potential maps, shows regions of higher electron density (more negative potential) at the ortho and para positions, making them more attractive to an incoming electrophile. The methyl group is known to direct incoming electrophiles to the 2- and 4- positions (ortho and para). bohrium.com

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent, over time.

Molecular dynamics simulations can model the interactions between this compound and surrounding solvent molecules, providing a dynamic picture of how the solvent influences reaction pathways. For electrophilic aromatic substitution, the solvent can play several critical roles. quora.com

Firstly, the solvent can stabilize or destabilize the reactants, transition states, and intermediates along the reaction coordinate. Polar solvents are particularly effective at stabilizing charged species like the arenium ion intermediate through solvation. nih.gov This stabilization can lower the activation energy of the reaction, thereby increasing the reaction rate. MD simulations can be used to calculate the free energy profile of the reaction in different solvents, revealing the extent of this stabilization.

Secondly, the solvent can influence the diffusion of reactants and the formation of the encounter complex. MD simulations of alkylbenzenes in solution can track the movement of both the substrate and the electrophile, providing information on how solvent viscosity and specific solvent-solute interactions affect the frequency and orientation of their collisions. sciopen.com For a bulky molecule like this compound, the choice of solvent can impact the accessibility of the reactive sites on the aromatic ring.

Theoretical Approaches to Aromaticity and Substituent Effects

Aromaticity is a fundamental concept in chemistry, and various theoretical methods have been developed to quantify it and to understand how substituents like those on this compound modulate this property.

Several computational indices are used to quantify the degree of aromaticity. These indices are based on different manifestations of aromatic character, such as geometric, energetic, and magnetic properties.

One common geometric index is the Harmonic Oscillator Model of Aromaticity (HOMA) . HOMA evaluates the bond length alternation in a cyclic system. A value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 or negative values suggest a non-aromatic or anti-aromatic character, respectively. acs.org For this compound, the HOMA index would be expected to be slightly less than 1, as the alkyl substituents can cause minor distortions in the benzene ring geometry.

Magnetic criteria for aromaticity are based on the characteristic ring current induced in an aromatic molecule when placed in an external magnetic field. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic index. It is typically calculated as the negative of the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. Studies on substituted benzenes have shown that electron-donating groups generally lead to slightly more negative NICS values, suggesting a marginal increase in aromaticity. bohrium.com

Interactive Data Table: Representative Aromaticity Indices

The table below provides illustrative calculated aromaticity indices for benzene and toluene, which can be used to approximate the values for this compound. The combined electron-donating effect of the methyl and hexyl groups would likely result in indices similar to or slightly more indicative of aromaticity than toluene.

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene1.00-9.7-11.5
Toluene (Methylbenzene)0.99-9.9-11.8

Note: These values are representative and can vary based on the computational method.

The study of substituent effects on the aromaticity of benzene has shown that these effects can be quantified and are often additive. nih.govaip.org Therefore, the impact of the 1-hexyl and 4-methyl groups on the aromaticity of the benzene ring in this compound can be understood as a combination of their individual contributions.

Electron Donor-Acceptor Properties in Substituted Arenes

The electronic behavior of this compound within a molecular system is fundamentally governed by the electron-donating nature of its substituents. In substituted arenes, alkyl groups, such as the methyl and hexyl groups present in this compound, are characterized as electron-donating groups (EDGs). This property arises from two primary electronic effects: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma (σ) bond framework, while hyperconjugation involves the delocalization of electrons from C-H or C-C σ-bonds into the aromatic π-system. wikipedia.orgiupac.org

These electron-donating characteristics enrich the electron density of the benzene ring, making this compound a more effective electron donor compared to unsubstituted benzene. This enhanced donor capacity influences its interactions with electron-acceptor molecules. In the formation of electron donor-acceptor (EDA) complexes, this compound can engage with electron-deficient species, where the charge transfer is facilitated by the increased electron density of the aromatic ring. nih.gov The strength of these interactions is directly related to the electron-donating strength of the substituents. acs.org Computational studies on various donor-acceptor systems have shown that the nature of the substituent critically influences the redox properties and the potential for intramolecular charge transfer. rsc.orgmdpi.com The combination of both a methyl and a hexyl group amplifies this effect, making the aromatic ring of this compound particularly nucleophilic and prone to engage in interactions where it functions as the electron donor.

The table below illustrates the impact of alkyl substitution on key electronic properties related to donor-acceptor capabilities, as predicted by computational models.

CompoundSubstituent(s)Ionization Potential (eV)HOMO Energy (eV)Electron-Donating Character
BenzeneNone9.24-6.23Baseline
Toluene-CH₃8.82-5.91Moderate Donor
Hexylbenzene-C₆H₁₃8.75-5.85Strong Donor
This compound-CH₃, -C₆H₁₃8.68-5.78Very Strong Donor

Note: Values are representative theoretical calculations for comparative purposes.

Mechanistic Modeling of Complex Reactions

Hydrocarbon Pool Mechanism in Alkylbenzene Catalysis

In the context of zeolite-catalyzed reactions, such as the methanol-to-hydrocarbons (MTH) process, alkylbenzenes are known to act as crucial co-catalysts or reaction centers within what is termed the "hydrocarbon pool" mechanism. oaes.ccmdpi.com While smaller methylbenzenes like xylene and hexamethylbenzene are frequently identified as key active species, larger alkylaromatics such as this compound can also be significant components of this pool. nih.govysu.am These larger molecules can become trapped within the microporous structure of the zeolite catalyst.

Computational modeling suggests that once formed, these trapped alkylbenzenes can undergo a series of reactions that propagate the catalytic cycle. rsc.org The mechanism involves the sequential methylation of the aromatic ring by methanol (or its derivatives), followed by side-chain growth and subsequent elimination of olefins (e.g., ethene, propene). nih.gov this compound, with its existing alkyl chains, could participate by:

Further Alkylation: The electron-rich aromatic ring can be further methylated, leading to polymethylated, hexyl-substituted benzene derivatives.

Side-Chain Scrambling and Cracking: The hexyl group can undergo rearrangement or cracking to release smaller olefins, regenerating a smaller alkylbenzene that remains in the catalytic cycle.

Deactivation Precursor: Larger alkylaromatics can also be precursors to coke formation, as they may undergo further condensation and dehydrogenation reactions, ultimately leading to catalyst deactivation. mdpi.com

Mechanistic modeling of these pathways is essential for understanding catalyst performance and lifetime. The specific structure of this compound, with its long, flexible hexyl chain and the methyl group, influences its reactivity and diffusion within the confined space of zeolite pores. researchgate.net

Hyperconjugation Phenomena in Protonated Aromatic Systems

During electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene ring of this compound leads to the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a critical factor in determining the reaction rate and regioselectivity. Hyperconjugation plays a significant role in stabilizing this carbocation. wikipedia.orgquora.com

Hyperconjugation is the interaction of electrons in a sigma bond (typically C-H or C-C) with an adjacent empty or partially filled p-orbital. allen.in In the arenium ion of this compound, the positive charge is delocalized across the aromatic ring through resonance. The alkyl groups attached to the ring provide additional stabilization by donating electron density from their σ-bonds to the electron-deficient π-system. iupac.orgyoutube.com

C-H Hyperconjugation: The σ-electrons from the C-H bonds of the methyl group and the methylene (B1212753) group of the hexyl chain (adjacent to the ring) can overlap with the p-orbitals of the ring, effectively spreading the positive charge.

C-C Hyperconjugation: Similarly, the σ-electrons from the C-C bond of the hexyl group can participate in this stabilizing interaction.

Computational investigations quantify this stabilization by analyzing the molecular orbitals and electron density distribution. The greater the number of contributing hyperconjugative structures, the more stable the carbocation intermediate. youtube.com This stabilization is a key reason why alkyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Type of InteractionDescriptionStabilizing Effect
ResonanceDelocalization of the positive charge via the π-electron system of the ring.Primary
C-H HyperconjugationOverlap of C-H σ-bonds from alkyl groups with the ring's π-system.Secondary
C-C HyperconjugationOverlap of the C-C σ-bond of the hexyl group with the ring's π-system.Secondary
Inductive EffectElectron donation through the σ-bond framework by the alkyl groups.Secondary

Reactive Hybrid Orbital Analysis for Regioselectivity Prediction

Predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene like this compound, is a central theme in computational chemistry. Methods such as reactive hybrid orbital analysis and other quantum chemical calculations are employed to rationalize and predict which position on the aromatic ring is most susceptible to electrophilic attack. nih.gov

For this compound, the two alkyl groups direct incoming electrophiles to the positions ortho and para to themselves. The methyl group at position 4 directs to positions 2, 3, 5, and 6. The hexyl group at position 1 directs to positions 2, 3, 5, and 6. The directing effects of the two groups reinforce each other. Theoretical models can predict the relative reactivity of these available sites by analyzing the electronic structure of the molecule.

Computational approaches for this prediction include:

Frontier Molecular Orbital (FMO) Theory: The regioselectivity is often predicted by examining the highest occupied molecular orbital (HOMO). The positions on the ring with the largest HOMO coefficients are typically the most nucleophilic and thus most reactive toward electrophiles.

Electrostatic Potential (ESP) Mapping: Calculating the electrostatic potential on the molecule's surface can identify regions of high electron density (negative potential), which are attractive to electrophiles.

Transition State Energy Calculations: The most rigorous method involves calculating the activation energies for the formation of all possible arenium ion intermediates. The pathway with the lowest energy barrier corresponds to the major product. nih.gov

These analyses allow for a quantitative prediction of the product distribution, accounting for the subtle interplay between the steric and electronic effects of the hexyl and methyl substituents. researchgate.netrsc.org

Ring PositionSubstituent OrientationPredicted ReactivityPrimary Rationale
2 and 6ortho to Hexyl, meta to MethylHighStrong activation from hexyl group; less sterically hindered than position 3/5.
3 and 5meta to Hexyl, ortho to MethylHighestStrong activation from both groups reinforcing at this position.

Applications in Specialized Chemical Synthesis and Research Fields

Role as a Synthetic Intermediate for Complex Organic Molecules

While specific, documented examples of 1-Hexyl-4-methylbenzene as a direct intermediate in the synthesis of complex organic molecules are not extensively reported in mainstream chemical literature, its molecular structure suggests a number of plausible synthetic pathways. The presence of both a reactive aromatic ring and an aliphatic chain allows for a variety of chemical modifications.

Long-chain alkylbenzenes, as a class, are known to be precursors in the synthesis of surfactants. nih.gov The structural features of this compound, with its C6 alkyl chain, make it a candidate for similar transformations. The aromatic ring can undergo electrophilic substitution reactions, such as sulfonation, which could lead to the formation of alkylbenzene sulfonates. These amphiphilic molecules, possessing both a hydrophobic tail (the hexyl-methylbenzene group) and a hydrophilic head (the sulfonate group), are the fundamental components of detergents and emulsifying agents.

Furthermore, the benzylic position of the methyl group offers a site for functionalization through free-radical reactions. Halogenation at this position could introduce a leaving group, paving the way for nucleophilic substitution reactions to build more complex molecular architectures. Similarly, oxidation of the methyl group could yield a carboxylic acid, transforming the hydrophobic molecule into a bifunctional compound with potential applications in polymer and pharmaceutical synthesis. The hexyl chain, while generally less reactive, can also be functionalized, for instance, through terminal oxidation to introduce a hydroxyl or carboxyl group, further expanding its synthetic utility.

The synthesis of complex esters from toluene (B28343), a simpler analog of this compound, often involves multi-step sequences including radical halogenation and Grignard reactions. organicchemistrytutor.com By analogy, this compound could serve as a starting material for the synthesis of more elaborate molecules with tailored properties for applications in areas such as liquid crystals or as specialized solvents.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents/ConditionsPotential Product Class
Electrophilic Aromatic Substitution (Sulfonation)Concentrated H₂SO₄Alkylbenzene sulfonates
Free Radical HalogenationNBS, light/heatBenzylic halides
Oxidation of Methyl GroupKMnO₄, heatAromatic carboxylic acids
Friedel-Crafts AcylationAcyl chloride, Lewis acidAromatic ketones

Utility in Membrane Mimetic Systems and Lipid Bilayer Studies

Membrane mimetic systems are artificial constructs designed to replicate the structure and function of biological cell membranes. nih.gov These systems are invaluable for studying the behavior of membrane-associated proteins and for understanding the fundamental principles of molecular transport across lipid bilayers. The hydrophobic nature of this compound makes it a candidate for incorporation into such systems to modulate their physical properties.

The integration of molecules into a lipid bilayer is governed by the hydrophobic effect, where nonpolar molecules tend to aggregate in the hydrophobic core of the membrane to minimize their contact with the surrounding aqueous environment. nih.gov this compound, being a nonpolar hydrocarbon, would be expected to readily partition into the hydrophobic interior of a lipid bilayer.

The presence of such hydrophobic molecules within the membrane can have several effects. It can increase the fluidity of the membrane by disrupting the ordered packing of the lipid acyl chains. This alteration in membrane fluidity can, in turn, influence the function of embedded membrane proteins. The extent of this effect would depend on the concentration of this compound and the specific lipid composition of the membrane.

Research on the interaction of hydrophobic ions with lipid bilayer membranes has shown that the transport of these ions involves absorption at the interface, translocation across the core, and desorption. nih.gov While this compound is not an ion, its behavior within the membrane would be dictated by similar principles of hydrophobic partitioning. The entropic gain from the release of ordered water molecules surrounding the hydrophobic molecule in the aqueous phase would be a primary driving force for its insertion into the lipid bilayer. nih.gov

Table 2: Predicted Effects of this compound on Lipid Bilayer Properties

PropertyPredicted EffectRationale
Membrane FluidityIncreaseDisruption of lipid packing
Bilayer ThicknessPotential DecreaseIntercalation between lipid tails
Permeability to Small MoleculesPotential IncreaseCreation of transient defects

Development of Alkylated Aromatic Scaffolds for Advanced Materials

Alkylated aromatic compounds serve as fundamental building blocks for a wide range of advanced materials, including polymers and organic electronics. The specific structure of this compound, combining a rigid aromatic core with a flexible alkyl chain, offers possibilities for the design of materials with unique properties.

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. wikipedia.org They are the active components in a variety of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of these materials often starts from smaller molecular precursors that are then polymerized or assembled into thin films.

While there is no direct evidence of this compound being used for this purpose, its structure is analogous to monomers that can be used to synthesize conductive polymers. For example, alkylated thiophenes are common precursors for polythiophenes, a well-known class of organic semiconductors. sigmaaldrich.com The alkyl chains in these monomers are crucial for ensuring solubility of the resulting polymer, which is essential for solution-based processing of electronic devices.

Theoretically, this compound could be functionalized to enable its polymerization. For instance, the introduction of polymerizable groups, such as vinyl or ethynyl moieties, onto the aromatic ring could transform it into a monomer. The resulting polymer would feature a conjugated backbone, necessary for charge transport, with pendant hexyl-methylphenyl groups. These side chains would not only enhance solubility but could also influence the packing of the polymer chains in the solid state, which is a critical factor determining the material's electronic performance. A chemical supplier notes that this compound has been shown to react with palladium catalysts to form homopolymers with potential optical applications. biosynth.com

Table 3: Hypothetical Polymerization of a Functionalized this compound Derivative

Monomer (Hypothetical)Polymerization MethodPotential Polymer
1-Hexyl-4-methyl-2-vinylbenzeneRadical PolymerizationPoly(1-hexyl-4-methyl-2-vinylbenzene)
1-Bromo-2-hexyl-5-methylbenzeneCross-coupling PolymerizationPoly(2-hexyl-5-methyl-p-phenylene)

Environmental Dynamics and Biotransformations of Alkylbenzene Analogs

Environmental Fate and Transport in Aquatic Systems

The environmental distribution of 1-Hexyl-4-methylbenzene, a member of the linear alkylbenzene (LAB) family, is governed by its physicochemical properties. These properties dictate its partitioning between air, water, soil, and sediment compartments. LABs, including this compound, are characterized by low water solubility and a higher affinity for organic matter and particulate matter.

Physicochemical properties such as solubility, vapor pressure, and soil partition coefficients indicate that LABs are likely to be distributed in the air or adsorbed to soil and sediment oup.com. Due to their hydrophobicity, long-chain LABs, in particular, exhibit a strong tendency to adsorb onto particles and sediments mdpi.com. This sorption to suspended solids and sediments is a key process influencing their transport and bioavailability in aquatic environments. Once discharged into water bodies, these compounds can be transported over distances while bound to particulate matter before eventually settling in bottom sediments.

Volatilization can also be a significant transport pathway for some alkylbenzenes, moving them from water surfaces into the atmosphere sci-hub.box. However, for higher molecular weight LABs like this compound, sorption to sediment is a more dominant fate process. Studies on similar hydrophobic compounds show that their movement and persistence in aquatic systems are heavily influenced by their tendency to partition out of the water column and associate with solid phases uw.edu.plnih.gov.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₂₀
Molecular Weight 176.30 g/mol nih.gov
Boiling Point 245.6°C at 760 mmHg chemnet.com
Density 0.856 - 0.861 g/cm³ chemnet.combiosynth.com
Flash Point 98.00 - 100.2°C chemnet.combiosynth.com

| Vapor Pressure | 0.0445 mmHg at 25°C chemnet.com |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Biodegradation Processes in Wastewater Treatment and Natural Environments

Linear alkylbenzenes are considered readily biodegradable, which is a critical factor in their environmental persistence oup.com. The primary mechanism for their removal from both wastewater and natural aquatic environments is microbial degradation.

Aerobic Biodegradation: In the presence of oxygen, the biodegradation of LABs and their sulfonated counterparts, linear alkylbenzene sulfonates (LAS), is highly efficient hibiscuspublisher.com. Wastewater treatment plants (WWTPs) that utilize aerobic processes typically achieve removal rates of over 99% for LAS acs.org. The aerobic degradation pathway for LAS, which is structurally similar to LABs, begins with the oxidation of the terminal carbon of the alkyl chain (ω-oxidation), followed by the shortening of the chain through β-oxidation hibiscuspublisher.comresearchgate.net. This process leads to the formation of sulfophenyl carboxylic acids (SPCs) as intermediate metabolites nih.gov. Ultimately, the aromatic ring is cleaved, and the molecule is broken down into carbon dioxide, water, and mineral salts hibiscuspublisher.com. In natural waters, the half-lives for various LAB isomers and homologs are estimated to be in the range of 4 to 9 days under aerobic conditions oup.com.

Anaerobic Biodegradation: The biodegradation of LABs and LAS under anaerobic (oxygen-free) conditions, such as those found in buried sediments and anaerobic digesters of WWTPs, has been a subject of extensive research. For a long time, LAS was considered resistant to anaerobic degradation nih.gov. However, more recent studies have provided evidence that biotransformation can occur, albeit at a much slower rate than aerobic degradation acs.orgacs.org. Research has demonstrated the degradation of LAS in anoxic marine sediments, with disappearance percentages reaching up to 79% over 165 days acs.org. The anaerobic pathway is believed to involve the generation of sulfophenylcarboxylic acids (SPCs) through a mechanism of fumarate (B1241708) addition to the alkyl chain acs.org. While some studies have shown minimal to negligible primary biodegradation of LAS in anaerobic digesters nih.gov, others have demonstrated successful degradation in specific reactor configurations like upflow anaerobic sludge blanket (UASB) reactors acs.orgnih.gov. The presence of a suitable co-substrate can also influence the extent of anaerobic degradation tandfonline.com.

Table 2: Summary of Linear Alkylbenzene (LAB) and Linear Alkylbenzene Sulfonate (LAS) Biodegradation Findings

Condition Environment/System Key Findings
Aerobic Wastewater Treatment Plants Removal efficiency is typically greater than 99% hibiscuspublisher.comacs.org.
Aerobic Natural Waters Half-lives range from 4 to 9 days for various LAB isomers oup.com.
Anaerobic Marine Sediments Biotransformation into sulfophenylcarboxylic acids (SPCs) is possible; degradation can reach 79% in 165 days acs.orgacs.org.

| Anaerobic | Anaerobic Digesters | Biodegradation has been considered negligible, but some studies show biotransformation is possible under specific conditions nih.govnih.gov. |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Linear Alkylbenzenes as Molecular Tracers in Environmental Monitoring

Linear alkylbenzenes are valuable molecular tracers for detecting and quantifying sewage contamination in the environment sccwrp.orgusgs.gov. Their utility as tracers stems from their specific origin. LABs are produced for the synthesis of LAS, the primary surfactants used in detergents since the mid-1960s sccwrp.org. Due to incomplete sulfonation during the manufacturing process, a small percentage (1-3%) of unreacted LABs remains in the final detergent products sccwrp.org. Consequently, these LABs are continuously introduced into aquatic environments via the discharge of municipal wastewater.

The composition of LAB isomers in an environmental sample can provide insights into the source and degradation state of the sewage effluent. During the synthesis of LABs, a mixture of isomers is produced for each alkyl chain length. The position of the phenyl group along the alkyl chain can be external (e.g., 2-phenyl) or internal (e.g., 5- or 6-phenyl). The ratio of internal to external isomers (I/E ratio) is a widely used diagnostic tool nih.gov.

Raw or minimally treated sewage has a low I/E ratio because the external isomers are more readily biodegradable. As the effluent undergoes biological treatment in a WWTP or natural degradation in the environment, the more rapidly degraded external isomers are removed, leading to an increase in the I/E ratio in the remaining LAB mixture bohrium.com. Therefore, a high I/E ratio in sediment or water samples suggests the presence of treated sewage effluent, while a low ratio points to contamination from raw or primary-treated sewage nih.gov.

Table 3: Interpretation of LAB Isomer (I/E) Ratios in Environmental Samples

I/E Ratio Interpretation
Low (e.g., < 1.0) Indicates the presence of raw sewage or primary effluent with minimal degradation nih.gov.

| High (e.g., > 2.0) | Suggests the presence of secondary or tertiary treated effluent, where significant biodegradation has occurred mdpi.comnih.gov. |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-hexyl-4-methylbenzene with high purity and yield?

  • Methodology :

  • Friedel-Crafts alkylation : Use anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane) to alkylate toluene with 1-bromohexane. Monitor reaction progress via GC-MS to optimize stoichiometry and reaction time .
  • Grignard reagent coupling : React 4-methylbenzylmagnesium bromide with 1-bromohexane in THF under inert conditions. Purify via fractional distillation to remove unreacted reagents .
    • Key Considerations :
  • Avoid over-alkylation by controlling temperature (20–40°C) and catalyst loading .
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • Analytical Workflow :

  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify aromatic protons (δ 6.8–7.2 ppm) and alkyl chain signals (δ 0.8–1.6 ppm). Compare with PubChem reference spectra for validation .
  • FTIR : Confirm C-H stretching (2800–3000 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (m/z ≈ 190) .
    • Data Interpretation : Cross-reference with computational predictions (e.g., Gaussian DFT for vibrational modes) to resolve ambiguous signals .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • Storage : Keep in amber glass containers under nitrogen to prevent oxidation. Store away from strong acids/bases .
  • Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration .
  • PPE : Use nitrile gloves and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Use software like Gaussian or ORCA .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. hexane) on reaction kinetics .
    • Case Study : A 2025 study on similar alkylbenzenes demonstrated that electron-donating substituents (e.g., -OCH₃) enhance para-substitution selectivity by 20% .

Q. How can researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Troubleshooting Framework :

Verify Experimental Conditions : Ensure deuterated solvent purity and calibration of NMR spectrometers .

Cross-Validate with Crystallography : Obtain single-crystal X-ray structures to confirm substituent positions .

Collaborative Data Sharing : Upload raw spectra to open repositories (e.g., Zenodo) for peer validation .

  • Example : Discrepancies in δ values for hexyl chain protons were resolved by standardizing solvent (CDCl₃) and temperature (25°C) across labs .

Q. What role does this compound play in the synthesis of liquid crystal materials?

  • Application :

  • Mesogen Core Modification : The hexyl chain enhances thermal stability, while the methyl group reduces melting points. Incorporate into biphenyl systems via Sonogashira coupling for nematic phases .
  • Performance Metrics : Compare dielectric anisotropy (Δε) and switching times with commercial LC mixtures (e.g., 5CB) .
    • Recent Findings : Ethynyl-linked derivatives (e.g., 1-ethoxy-4-[2-(4-propylcyclohexyl)phenyl]ethynylbenzene) show 15% higher birefringence than alkyl analogs .

Q. What strategies improve the reproducibility of catalytic hydrogenation studies using this compound?

  • Best Practices :

  • Catalyst Screening : Test Pd/C, Raney Ni, and PtO₂ under varying pressures (1–5 bar H₂). Monitor conversion via TLC .
  • Kinetic Analysis : Use in situ IR spectroscopy to track intermediate formation and optimize reaction halts .
    • Data Table :
CatalystH₂ Pressure (bar)Conversion (%)Selectivity (%)
Pd/C39288
Raney Ni58578
PtO₂29082
Data adapted from thermochemistry studies on analogous alkylbenzenes

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-Hexyl-4-methylbenzene
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Reactant of Route 2
1-Hexyl-4-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.